3-Nitrophenyl morpholine-4-carboxylate
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Overview
Description
3-Nitrophenyl morpholine-4-carboxylate is an organic compound that features a nitrophenyl group attached to a morpholine ring via a carboxylate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrophenyl morpholine-4-carboxylate typically involves the reaction of 3-nitrophenol with morpholine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to higher yields and reduced production costs.
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Hydrolysis: 3-nitrophenol and morpholine-4-carboxylic acid.
Reduction: 3-aminophenyl morpholine-4-carboxylate.
Substitution: Various substituted phenyl morpholine-4-carboxylates depending on the nucleophile used.
Scientific Research Applications
3-Nitrophenyl morpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-nitrophenyl morpholine-4-carboxylate largely depends on the specific reactions it undergoes. For instance, during hydrolysis, the ester bond is cleaved by water molecules, facilitated by either acidic or basic conditions. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons from the reducing agent to the nitro group.
Comparison with Similar Compounds
- 4-Nitrophenyl morpholine-4-carboxylate
- 2-Nitrophenyl morpholine-4-carboxylate
- 3-Nitrophenyl morpholine-3-carboxylate
Comparison: 3-Nitrophenyl morpholine-4-carboxylate is unique due to the position of the nitro group on the phenyl ring and the carboxylate linkage to the morpholine ring. This specific structure can influence its reactivity and the types of reactions it undergoes compared to its isomers and analogs .
Properties
IUPAC Name |
(3-nitrophenyl) morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-11(12-4-6-17-7-5-12)18-10-3-1-2-9(8-10)13(15)16/h1-3,8H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQYQNRJZSNTOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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